molecular formula C10H7F3N2O3 B1418239 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 118828-32-3

2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B1418239
CAS No.: 118828-32-3
M. Wt: 260.17 g/mol
InChI Key: RNEGTPBAKCRJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Significance of Oxadiazole Derivatives

Oxadiazoles constitute a fundamental class of five-membered heterocyclic aromatic chemical compounds within the azole family, characterized by the molecular formula C₂H₂N₂O. These compounds feature a distinctive arrangement of two nitrogen atoms and one oxygen atom within the heterocyclic ring system, creating four possible isomeric configurations: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, 1,2,4-oxadiazoles have emerged as particularly significant due to their exceptional bioisosteric properties and remarkably broad spectrum of biological activities.

The significance of 1,2,4-oxadiazole derivatives extends far beyond their structural novelty, encompassing their unique ability to serve as bioisosteric replacements for ester and amide functionalities. This bioisosteric equivalence proves particularly valuable in medicinal chemistry applications where the inherent instability of ester and amide groups presents challenges, such as susceptibility to hydrolytic degradation. The heterocycle demonstrates exceptional capability for specific interactions, including hydrogen bonding, which enhances its utility as a pharmacophore component in drug development initiatives.

Contemporary research has revealed that 1,2,4-oxadiazole derivatives exhibit an extraordinarily diverse range of biological activities. These compounds demonstrate potent anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Furthermore, these derivatives have shown inhibitory potency against numerous critical enzymes and receptors, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases 1 and 2, and butyrylcholinesterase.

The pharmaceutical industry has recognized the exceptional potential of 1,2,4-oxadiazole derivatives, leading to their incorporation into various approved medications and drug candidates. Notable examples include raltegravir, butalamine, fasiplon, oxolamine, and pleconaril, demonstrating the practical therapeutic value of these heterocyclic compounds. The continued expansion of oxadiazole-based pharmaceuticals reflects the growing appreciation for their unique pharmacological properties and synthetic accessibility.

Biological Activity Target/Mechanism Research Status
Anticancer Multiple cellular pathways Extensive investigation
Antimicrobial Broad spectrum activity Clinical applications
Anti-inflammatory Cyclooxygenase inhibition Established efficacy
Neurological disorders Multiple receptor systems Emerging research

Historical Context of 1,2,4-Oxadiazole Research

The scientific journey of 1,2,4-oxadiazole derivatives began in 1884 when Tiemann and Krüger achieved the first successful synthesis of this heterocyclic system, originally classifying it as azoxime or furo[ab1]diazole. This pioneering work established the foundation for what would eventually become a major area of heterocyclic chemistry research. However, the initial discovery did not immediately capture widespread scientific attention, and for nearly eight decades, only sporadic publications appeared addressing this five-membered heterocycle.

The scientific renaissance of 1,2,4-oxadiazole research emerged in the early 1960s when researchers began to recognize the unique photochemical rearrangement properties of these compounds to other heterocyclic systems. This period marked a significant turning point, as the unusual reactivity patterns and potential applications began to attract sustained attention from the chemistry community. The recognition of their peculiar tendency to undergo molecular rearrangements sparked considerable interest and laid the groundwork for systematic investigation.

Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, representing the first systematic exploration of their therapeutic potential. This early research period established the foundation for understanding the pharmacological properties of these compounds, although comprehensive biological evaluation would not emerge until several decades later. The first significant milestone in pharmaceutical application occurred approximately twenty years after the initial biological studies when oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, was described and introduced to the pharmaceutical market as a cough suppressant.

The past forty years have witnessed exponential growth in 1,2,4-oxadiazole research, with scientific attention continuously rising since 2000. This modern era has brought forth a vast number of compounds exhibiting diverse biological activities and has established 1,2,4-oxadiazoles as essential scaffolds in contemporary drug discovery. The heterocycle has found applications beyond pharmaceuticals, including supramolecular liquid crystals and High Energy Density Materials, demonstrating its versatility across multiple scientific disciplines.

Recent developments have particularly focused on synthetic methodology improvements and the exploration of novel biological targets. The last fifteen years have shown a doubling of interest in biological applications of 1,2,4-oxadiazoles, reflecting their growing importance in medicinal chemistry. Contemporary research emphasizes structure-activity relationship studies, advanced synthetic approaches, and the development of compounds with enhanced selectivity and potency.

Overview of Trifluoromethyl-Substituted Heterocyclic Compounds

Trifluoromethylated heterocyclic compounds have assumed an increasingly significant role in pharmaceuticals, agrochemicals, and materials science due to their exceptional physicochemical properties. The incorporation of trifluoromethyl groups into heterocyclic frameworks provides substantial enhancements to lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules. These improvements make trifluoromethylated heterocycles particularly attractive for pharmaceutical development, where enhanced bioavailability and resistance to metabolic degradation represent crucial advantages.

The unique properties imparted by trifluoromethyl substitution stem from the electron-withdrawing nature of the trifluoromethyl group and its distinctive steric characteristics. This substitution pattern significantly influences the electronic distribution within the heterocyclic system, often leading to enhanced binding affinity to biological targets and improved selectivity profiles. The trifluoromethyl group's high electronegativity and substantial volume contribute to modified molecular recognition patterns, frequently resulting in enhanced therapeutic efficacy.

Contemporary synthetic approaches to trifluoromethylated heterocycles have evolved significantly, encompassing various strategies including direct trifluoromethylation methods, catalytic reactions, organometallic reagents, carbene chemistry, hypervalent chemistry, and the utilization of ionic nucleophilic and electrophilic trifluoromethylating agents. The development of efficient synthetic methodologies has been crucial for advancing research in this field, as traditional approaches often suffered from limited substrate scope or harsh reaction conditions.

The construction of trifluoromethylated heterocycles through annulation of trifluoromethyl building blocks with suitable partners has emerged as a particularly powerful strategy. This approach allows for the systematic incorporation of trifluoromethyl functionality during heterocycle formation, often providing more efficient and selective routes compared to post-functionalization strategies. Recent advances in this area have significantly expanded the accessible chemical space for trifluoromethylated heterocycles.

Trifluoromethyl Building Block Application Advantages Limitations
Trifluoromethyl nitrones Heterocycle synthesis High reactivity, selectivity Limited substrate scope
Trifluorodiazoethane Cycloaddition reactions Broad applicability Safety concerns
Ionic trifluoromethylating agents Direct introduction Mild conditions Cost considerations
Organometallic reagents Catalytic processes High efficiency Sensitivity to moisture

The pharmaceutical industry has particularly embraced trifluoromethylated heterocycles due to their demonstrated ability to enhance drug-like properties. The presence of trifluoromethyl groups often improves membrane permeability, increases protein binding affinity, and provides resistance to metabolic degradation through cytochrome P450 enzymes. These characteristics translate directly into improved therapeutic outcomes, including enhanced bioavailability, longer half-life, and reduced dosing frequency requirements.

Current Research Landscape on 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol represents a sophisticated example of contemporary heterocyclic design, combining multiple pharmacologically relevant structural elements within a single molecular framework. This compound, bearing the Chemical Abstracts Service registry number 118828-32-3, exemplifies the modern approach to drug design through the strategic combination of established pharmacophores. The molecular structure incorporates a phenolic core with methoxy substitution, a trifluoromethyl group, and a 1,2,4-oxadiazole heterocycle, creating a unique chemical entity with substantial research potential.

The molecular formula C₁₀H₇F₃N₂O₃ and molecular weight of 260.17 place this compound within an optimal range for pharmaceutical applications, satisfying key criteria for oral bioavailability while maintaining sufficient molecular complexity for specific biological interactions. The Simplified Molecular-Input Line-Entry System representation "OC1=CC=C(C2=NOC(C(F)(F)F)=N2)C=C1OC" provides a precise structural description that facilitates computational analysis and database searches.

Current research investigations have focused primarily on synthetic accessibility and preliminary biological evaluation of this compound and related derivatives. The synthetic approach typically involves established oxadiazole formation methodologies, including cyclodehydration of O-acylamidoximes and oxidative cyclization techniques. These synthetic routes have been optimized to accommodate the specific substitution pattern present in 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, ensuring reliable access to sufficient quantities for biological evaluation.

Preliminary biological studies have suggested potential antimicrobial and anticancer activities for compounds containing similar structural motifs, although comprehensive evaluation specific to 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol remains limited. The presence of the trifluoromethyl-substituted oxadiazole moiety suggests potential for enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs.

Structural Feature Molecular Property Research Implication
Phenolic hydroxyl Hydrogen bonding capability Enhanced protein binding
Methoxy substitution Lipophilicity modulation Membrane permeability
Trifluoromethyl group Metabolic stability Extended half-life
1,2,4-Oxadiazole ring Bioisosteric replacement Reduced hydrolysis risk

The compound's structural design reflects contemporary understanding of structure-activity relationships in heterocyclic drug design. The strategic placement of the methoxy group provides opportunities for metabolic modulation while maintaining favorable lipophilicity characteristics. The trifluoromethyl substitution on the oxadiazole ring represents a sophisticated approach to enhancing biological activity through electronic modulation and metabolic protection.

Contemporary research directions include comprehensive biological screening across multiple therapeutic areas, detailed structure-activity relationship studies involving systematic structural modifications, and advanced synthetic methodology development for improved accessibility. The compound serves as a valuable lead structure for medicinal chemistry optimization, with particular emphasis on exploiting the unique properties imparted by the trifluoromethyl-oxadiazole combination.

Properties

IUPAC Name

2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-7-4-5(2-3-6(7)16)8-14-9(18-15-8)10(11,12)13/h2-4,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGTPBAKCRJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxadiazole Ring

The core heterocyclic structure, the 1,2,4-oxadiazole, is typically synthesized via cyclization reactions involving hydrazine derivatives and trifluoromethyl-substituted carboxylic acids or their derivatives. The process often employs dehydrating agents or catalysts to facilitate ring closure:

Hydrazine derivative + trifluoromethyl carboxylic acid → Cyclization under dehydrating conditions → Oxadiazole ring formation

Reaction Conditions:

  • Acidic or basic catalysis
  • Elevated temperatures (around 80–120°C)
  • Solvent: ethanol, acetic acid, or dimethylformamide (DMF)

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is incorporated using electrophilic trifluoromethylating agents such as trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or specialized reagents like Togni's reagent. These are used in the presence of bases such as potassium carbonate or cesium carbonate:

Oxadiazole precursor + CF₃ source + base → Trifluoromethylated oxadiazole

Reaction Conditions:

  • Solvent: acetonitrile or DMF
  • Temperature: 25–80°C
  • Reaction time: 12–24 hours

Methoxylation of the Phenol Moiety

The methoxy group is introduced via methylation of a phenolic precursor, typically using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride:

Phenolic precursor + methylating agent + base → Methoxyphenol derivative

Reaction Conditions:

  • Solvent: acetone or DMF
  • Temperature: 0–50°C
  • Duration: 2–12 hours

Final Assembly: Coupling of the Components

The final step involves attaching the oxadiazole ring bearing the trifluoromethyl group to the phenol ring at the appropriate position. This can be achieved through nucleophilic aromatic substitution or cross-coupling reactions, depending on the precursor functional groups.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purpose
1 Oxadiazole ring formation Hydrazine derivatives + trifluoromethyl acids Acidic/basic, 80–120°C Heterocycle synthesis
2 Trifluoromethylation CF₃I or Togni's reagent Acetonitrile/DMF, 25–80°C Introduce CF₃ group
3 Methoxylation Dimethyl sulfate or methyl iodide Acetone/DMF, 0–50°C Attach methoxy group
4 Coupling Nucleophilic substitution or cross-coupling Variable, ambient to reflux Final assembly

Research Findings and Notes

  • Efficiency and Yield: The cyclization step for oxadiazole formation generally yields 60–85%, depending on the precursor purity and reaction conditions.
  • Selectivity: Trifluoromethylation reactions are highly regioselective, favoring substitution at the heterocyclic or aromatic positions dictated by the electronic nature of the precursor.
  • Scalability: Industrial synthesis employs continuous flow reactors to enhance yield and safety, especially during trifluoromethylation, which involves volatile reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the oxadiazole ring, enabling nucleophilic substitution. Key examples include:

Reaction TypeConditionsProductYieldSource
Amine couplingDMF, 80°C, 12hSubstituted oxadiazole-amide hybrids60–75%
Thiol substitutionLawesson’s reagent, toluene, 100°CThiooxadiazole derivatives45–55%
  • Mechanism : The oxadiazole ring undergoes ring-opening under basic conditions, followed by nucleophilic attack at the C3 position .

  • Example : Reaction with primary amines yields amide-linked analogs with retained inhibitory activity against class-IIa HDAC enzymes .

Functionalization of the Phenolic Hydroxyl Group

The phenolic -OH group participates in alkylation, acylation, and sulfonation reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
MethylationCH₃I, K₂CO₃, DMF, rt2-Methoxy-4-(TFMO-oxadiazolyl)anisoleSolubility enhancement
AcylationAcCl, pyridine, 0°CAcetyl-protected phenol derivativeProdrug synthesis
SulfonationSO₃·DMF complex, CH₂Cl₂, 0°CPhenolic sulfonate estersRadiolabeling precursors
  • Key Insight : The electron-rich phenolic ring directs electrophilic substitution to the para position relative to the methoxy group, but steric hindrance from the oxadiazole limits reactivity at this site.

Hydrolysis and Ring-Opening Reactions

Acidic or basic hydrolysis selectively cleaves the oxadiazole ring:

ConditionsProductsNotesSource
6M HCl, reflux, 6h3-(Trifluoromethyl)amidoxime + Hydroquinone derivativeRetains bioactivity
1M NaOH, 60°C, 3hCarboxylic acid intermediatepH-dependent selectivity
  • Application : Hydrolysis products serve as intermediates for synthesizing urea and thiourea derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-oxadiazole conjugates50–65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl derivatives40–55%
  • Limitation : The electron-deficient oxadiazole ring reduces reactivity in cross-couplings, necessitating electron-rich aryl partners .

Bioconjugation via Click Chemistry

The phenol group facilitates site-specific modifications:

Conjugation StrategyConditionsApplicationSource
Azide-alkyne cycloadditionCuI, THF/H₂O, 65°CFluorescent probes
EsterificationNHS-PEG4-Maleimide, DIPEA, DMFAntibody-drug conjugates
  • Example : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine yields triazole-linked bioconjugates for imaging .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit anticancer properties. For instance, studies have shown that compounds containing the oxadiazole structure can induce apoptosis in glioblastoma cells, suggesting that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol may have similar effects . The incorporation of the trifluoromethyl group enhances the biological activity of these compounds due to increased lipophilicity and metabolic stability.

Neurodegenerative Disorders

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its structural analogs are being investigated for their ability to inhibit tau protein aggregation, a key pathological feature in tauopathies . This suggests that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol could be beneficial in developing therapies for related disorders.

Agricultural Applications

Compounds with oxadiazole structures have been explored for their pesticidal properties. The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their stability and bioactivity against pests and pathogens. Research into similar compounds suggests that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol may serve as a promising candidate for developing new agricultural pesticides .

Material Science Applications

The unique properties of 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol make it suitable for applications in material science. Its thermal stability and potential for UV absorption suggest it could be used in developing advanced polymers and coatings that require resistance to degradation from environmental factors .

Case Studies

Study FocusFindings
Anticancer Activity Compounds with similar structures showed significant cytotoxic effects on glioblastoma cell lines through apoptosis induction .
Neurodegenerative Disorders Structural analogs inhibited tau aggregation, indicating potential therapeutic effects against Alzheimer's disease .
Agricultural Use Oxadiazole derivatives demonstrated effectiveness as pesticides; further studies are needed to evaluate this compound's efficacy .
Material Science Investigated for use in UV-resistant coatings due to its thermal stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets. These features contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs vary in substituents on the oxadiazole ring, the phenolic core, or the heterocyclic system. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₀H₇F₃N₂O₃ 260.17 2-methoxy phenol, 5-CF₃-oxadiazole High lipophilicity (due to CF₃), moderate solubility in polar solvents
4-[5-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenol C₁₆H₁₄N₂O₂ 266.29 3,5-dimethylphenyl-oxadiazole Lower electronegativity, higher steric bulk compared to CF₃
HMOP (4-(5-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol) C₁₇H₁₅N₂O₅ 333.31 Vanillin-derived substituents Enhanced antioxidant activity due to o-hydroxyl group
N-Benzyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide C₁₇H₁₂F₃N₃O₂ 347.29 Benzamide-linked oxadiazole Improved metabolic stability for PET imaging
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol C₁₄H₁₃N₃O₃ 271.27 Triazole core, methylfuran substituent Reduced electronegativity vs. oxadiazole; altered bioavailability

Key Observations:

  • The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative degradation compared to methyl or phenyl substituents .
  • HMOP , with a vanillin-derived substituent, exhibits superior antioxidant activity (ABTS⁺ scavenging) due to the o-hydroxyl group, whereas the target compound’s methoxy group balances lipophilicity and radical stabilization .
  • Replacement of oxadiazole with triazole (as in ) reduces ring strain and alters hydrogen-bonding capacity, impacting biological target interactions .

Biological Activity

2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS Number: 118828-32-3) is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a methoxy group and a trifluoromethyl-substituted oxadiazole moiety, which are crucial for its biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7F3N2O3
  • Molecular Weight : 260.17 g/mol
  • IUPAC Name : 2-methoxy-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenol
  • Purity : 95%

The biological activity of 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol can be attributed to its ability to interact with various biological targets. The presence of the oxadiazole ring is significant as it is known to enhance the compound's interaction with cellular receptors and enzymes.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

In vitro studies have demonstrated that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol exhibits cytotoxic effects against several cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability post-treatment:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)20.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage .

Antifungal Activity

The compound has also been investigated for its antifungal properties. In a study focusing on phytopathogenic fungi, it was found that it effectively inhibited fungal growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for various fungal strains:

Fungal StrainMIC (µg/mL)
Fusarium oxysporum10
Botrytis cinerea15
Alternaria alternata12

These findings highlight the potential use of this compound in agricultural applications as a fungicide .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer effects of various oxadiazole derivatives, including 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol. It was shown to significantly reduce tumor cell proliferation in vitro and demonstrated promising results in xenograft models .
  • Fungicidal Efficacy : Another investigation focused on the compound's ability to combat phytopathogenic fungi. The study revealed that when applied in agricultural settings, it reduced fungal infections in crops by over 50%, suggesting its potential as an effective agricultural fungicide .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, and what are the critical reaction parameters?

  • Methodology: The synthesis typically involves cyclization of amidoxime intermediates with trifluoroacetic anhydride or trifluoromethyl-containing reagents under reflux conditions. A key step is the formation of the 1,2,4-oxadiazole ring via nucleophilic substitution or cyclodehydration. Hydrolytic instability of intermediates, particularly esters, requires anhydrous conditions and inert atmospheres (e.g., nitrogen). Post-synthesis purification employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
  • Critical Parameters: Reaction temperature (80–120°C), stoichiometry of trifluoromethyl donors, and pH control during cyclization to avoid byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques:

  • X-ray Crystallography: Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and substituent positions .
  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy (-OCH₃) and phenolic proton signals. ¹⁹F NMR confirms the presence of the -CF₃ group .
  • HPLC-MS: Assess purity (>95%) and detect hydrolytic degradation products using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol for structural studies?

  • Crystallization Challenges: The compound’s polar trifluoromethyl and phenolic groups complicate crystal packing, leading to low symmetry (e.g., monoclinic systems, space group P2₁/c).
  • Solutions: Use slow evaporation with mixed solvents (e.g., methanol/dichloromethane) to enhance lattice stability. Co-crystallization with hydrogen-bond donors (e.g., urea derivatives) can improve diffraction quality. SHELX programs (SHELXD/SHELXE) are recommended for phase refinement .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and spectroscopic properties?

  • Electronic Effects: The -CF₃ group is strongly electron-withdrawing, stabilizing the oxadiazole ring via resonance and inductive effects. This reduces electrophilic substitution reactivity at the aromatic ring but enhances stability against oxidative degradation.
  • Spectroscopic Impact: Infrared (IR) spectroscopy shows distinct C-F stretching at ~1150 cm⁻¹. Density Functional Theory (DFT) calculations correlate well with experimental UV-Vis absorption maxima (λ ~270–290 nm) .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

  • Data Contradictions: Discrepancies in antioxidant activity (e.g., ABTS/DPPH radical scavenging assays) may arise from substituent positioning (e.g., methoxy vs. hydroxyl groups). For example, ortho-hydroxyl substitution (as in HMOP) shows higher activity than meta-substituted analogs .
  • Resolution: Use standardized assay protocols (e.g., fixed concentrations, pH 7.4 buffers) and comparative studies with structurally analogous compounds. Molecular docking can predict binding affinities to antioxidant enzymes like SOD or catalase .

Application-Oriented Questions

Q. What methodologies assess the compound’s potential as a agrochemical precursor?

  • Approach: Evaluate fungicidal activity using in vitro mycelial growth inhibition assays (e.g., against Fusarium spp.). Compare with structurally related fungicides like flufenoxadiazam, which shares the 1,2,4-oxadiazole core. LC-MS quantifies residual compound stability in soil/water matrices .

Q. How can researchers optimize the compound’s solubility for pharmacological assays?

  • Methods:

  • Co-solvents: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Derivatization: Introduce sulfonate or phosphate groups to the phenolic ring to enhance hydrophilicity.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

  • Hazards: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).
  • Protocols: Use PPE (gloves, goggles), fume hoods for weighing, and neutralization of waste with 10% sodium bicarbonate. Store in amber vials at 4°C to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.